molecular formula C14H12N4O3 B14438543 8-Allyloxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin CAS No. 76239-46-8

8-Allyloxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin

Cat. No.: B14438543
CAS No.: 76239-46-8
M. Wt: 284.27 g/mol
InChI Key: WHNSEKOCQCFFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Allyloxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The presence of the tetrazole ring in this compound adds to its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Allyloxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Allyloxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Allyl bromide (C₃H₅Br), potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Oxidized coumarin derivatives

    Reduction: Reduced coumarin derivatives

    Substitution: Substituted coumarin derivatives with various functional groups

Scientific Research Applications

8-Allyloxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-Allyloxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids and interact with enzymes and receptors, leading to various biological effects. The coumarin core can also interact with cellular proteins and DNA, contributing to its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

8-Allyloxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin can be compared with other similar compounds, such as:

    6-Methoxy-7-methyl-3-(1H-tetrazol-5-yl)coumarin: This compound has a methoxy group instead of an allyloxy group, which can affect its chemical reactivity and biological activity.

    8-Hydroxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin: The presence of a hydroxy group instead of an allyloxy group can influence its solubility and interaction with biological targets.

    8-Methyl-3-(1H-tetrazol-5-yl)coumarin: This compound lacks the allyloxy group, which can impact its overall chemical and biological properties.

The uniqueness of this compound lies in the combination of the allyloxy group, the coumarin core, and the tetrazole ring, which together contribute to its distinct chemical and biological characteristics.

Properties

CAS No.

76239-46-8

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

IUPAC Name

6-methyl-8-prop-2-enoxy-3-(2H-tetrazol-5-yl)chromen-2-one

InChI

InChI=1S/C14H12N4O3/c1-3-4-20-11-6-8(2)5-9-7-10(13-15-17-18-16-13)14(19)21-12(9)11/h3,5-7H,1,4H2,2H3,(H,15,16,17,18)

InChI Key

WHNSEKOCQCFFCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OCC=C)OC(=O)C(=C2)C3=NNN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.